1-(2-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
Beschreibung
This compound, with the molecular formula C₁₆H₁₈ClN₅O₃ (CID 3153005), is a purine derivative featuring a 2-chlorobenzyl group at position 7 and a 3-hydroxypropylamino substituent at position 8 (Figure 1). Its structural uniqueness arises from the combination of a lipophilic chlorobenzyl moiety and a polar hydroxypropylamino group, which may influence both receptor binding and pharmacokinetic properties. The compound is synthesized via alkylation reactions, as inferred from analogous procedures in purine chemistry (e.g., substitution of bromoethyl intermediates with nucleophiles like amines) .
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-8-(3-hydroxypropylamino)-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O3/c1-21-13-14(20-16(21)19-8-5-9-24)22(2)17(26)23(15(13)25)10-11-6-3-4-7-12(11)18/h3-4,6-7,24H,5,8-10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFZLLYIKPYJPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NCCCO)N(C(=O)N(C2=O)CC3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(2-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound is structurally related to various purine analogs that have been studied for their therapeutic effects, including anti-cancer and anti-inflammatory properties.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a chlorobenzyl group and a hydroxypropyl amino group attached to a purine core. The molecular formula is , and it has been characterized by various techniques including NMR and mass spectrometry.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has shown that derivatives of similar purine structures can inhibit cell proliferation in various cancer cell lines. The activity of 1-(2-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione was evaluated in vitro against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 25.0 | Induction of apoptosis |
| MCF7 | 15.5 | Cell cycle arrest |
| HepG2 | 30.0 | Inhibition of proliferation |
These findings suggest that the compound may induce apoptosis and inhibit proliferation through mechanisms involving cell cycle regulation.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has also shown promise in reducing inflammation. Studies indicate that it may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammatory responses.
The biological activity of 1-(2-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is believed to be mediated through its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide metabolism and signaling pathways associated with cancer progression.
- Receptor Modulation : It could act on receptors related to inflammation and immune response, altering downstream signaling cascades.
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
- Study on Lung Cancer :
- A study conducted on A549 cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability and increased markers of apoptosis.
- Study on Hepatocellular Carcinoma :
- In HepG2 cells, the compound exhibited a dose-dependent inhibition of cell growth, suggesting potential for use in liver cancer therapies.
Vergleich Mit ähnlichen Verbindungen
Key Structural Features :
- 3-Hydroxypropylamino group: Introduces hydrogen-bonding capacity and moderate hydrophilicity .
- 3,7-Dimethyl groups : Stabilize the purine core and influence metabolic stability .
Comparison with Similar Compounds
The compound is compared to structurally related purine derivatives, focusing on substituent effects and pharmacological implications.
Substituent Variations at Position 8
Substituent Variations at Position 7
Pharmacological Activity Comparisons
- Serotonin Receptor Modulation: Compounds with 8-amino substituents (e.g., hydroxypropylamino) show affinity for 5-HT₁A and dopamine D₂ receptors, with lipophilic groups enhancing binding . The target compound’s hydroxypropyl group may balance lipophilicity and hydrogen bonding, optimizing receptor interactions .
- Necroptosis Inhibition : Sulfonyl-containing purines (e.g., ) target MLKL proteins, but the target compound’s hydroxypropyl group may redirect activity toward other pathways .
Q & A
Q. Table 1: Structurally Related Compounds and Bioactivity
| Compound Name | Key Structural Variation | Reported Activity | Source |
|---|---|---|---|
| 8-chloro-1,3-dimethylpurine | Chloro at C8 | Antiviral | |
| 7-(2-chlorobenzyl)-8-hexylamino | Hexyl vs. hydroxypropyl groups | Reduced cytotoxicity | |
| 8-(4-fluorophenethylamino) analog | Fluorophenyl substitution | Enhanced enzyme inhibition |
Advanced: What experimental approaches elucidate the compound’s covalent interaction mechanisms with biological targets?
Answer:
The 2-chlorobenzyl and hydroxypropyl groups suggest nucleophilic targeting. Methodologies include:
- Cysteine Trapping Assays : Incubate with recombinant enzymes (e.g., kinases) and detect adducts via LC-MS/MS after tryptic digestion .
- X-ray Crystallography : Co-crystallize with ALDH1A1 to identify binding pockets (e.g., interactions with Ser294 or Glu333) .
- Isotopic Labeling : Synthesize deuterated analogs to track metabolic activation (e.g., hepatic CYP450-mediated oxidation) .
Advanced: How to design assays for assessing its potential as an enzyme inhibitor in nucleotide pathways?
Answer:
- Target Selection : Prioritize enzymes with purine-binding domains (e.g., adenosine deaminase, phosphodiesterases) .
- Kinetic Assays : Use fluorogenic substrates (e.g., 2’/3’-O-(N-methylanthraniloyl)-ATP) to measure inhibition constants (Kᵢ) .
- Cellular Models : CRISPR-edited cell lines (e.g., ALDH1A1-knockout) confirm target specificity .
- Metabolomics : LC-HRMS profiles intracellular purine metabolites (e.g., cAMP, ATP) post-treatment .
Basic: What are the predicted physicochemical properties critical for in vitro stability?
Answer:
- LogP : Predicted ~1.2 (moderate lipophilicity) supports membrane permeability but may require formulation adjuvants for aqueous solubility .
- pKa : The hydroxypropyl amino group (pKa ~9.5) influences protonation state in physiological pH .
- Degradation Pathways : Susceptible to hydrolysis at the purine dione moiety under acidic conditions; stability studies in PBS (pH 7.4) are recommended .
Advanced: How can computational modeling guide the optimization of its pharmacokinetic profile?
Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with serum albumin to predict plasma protein binding .
- ADMET Prediction : Tools like SwissADME estimate BBB permeability (low) and CYP3A4 metabolism (high) .
- Docking Studies : Virtual screening against the ATP-binding pocket of HSP90 identifies potential off-target effects .
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